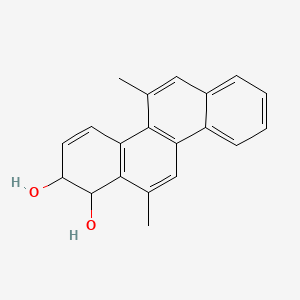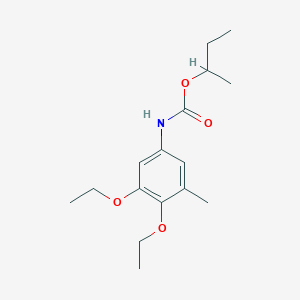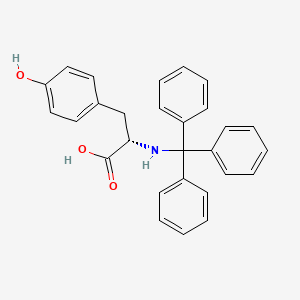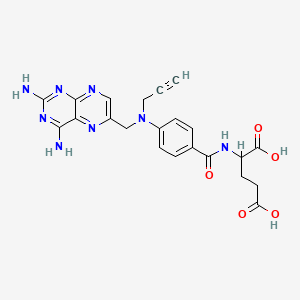
5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It features a chrysene backbone with two methyl groups at positions 5 and 12, and two hydroxyl groups at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of chrysene to introduce the methyl groups at the desired positions. This is followed by a reduction reaction to convert the resulting ketone intermediates into alcohols. The final step involves the dihydroxylation of the aromatic ring to introduce the hydroxyl groups at positions 1 and 2.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Chrysene: The parent compound without the methyl and hydroxyl groups.
1,2-Dihydrochrysene: Lacks the methyl groups but has the hydroxyl groups.
5,12-Dimethylchrysene: Lacks the hydroxyl groups but has the methyl groups.
Uniqueness
5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
84249-71-8 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
5,12-dimethyl-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C20H18O2/c1-11-9-13-5-3-4-6-14(13)16-10-12(2)19-15(18(11)16)7-8-17(21)20(19)22/h3-10,17,20-22H,1-2H3 |
Clave InChI |
BXFAKDOISRMWJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C3=C1C4=C(C(C(C=C4)O)O)C(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)

![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)

![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)



![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
